molecular formula C7H4O2S2 B085327 Thieno[2,3-b]thiophene-2-carboxylic acid CAS No. 14756-75-3

Thieno[2,3-b]thiophene-2-carboxylic acid

Cat. No. B085327
CAS RN: 14756-75-3
M. Wt: 184.2 g/mol
InChI Key: JXHSGSLIUHNKRC-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carboxylic Acid has been used as a reactant for versatile α,ω-disubstituted tetratienoacene semiconductors for high performance organic thin-film transistors . It is a thienothiophene .


Synthesis Analysis

Three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy and thermogravimetric analysis (TGA). All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The optimization of a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives for agonist activity against the GPR35 is reported .


Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene-2-carboxylic acid is a solid . Its molecular weight is 184.2 g/mol . The compound has a molecular formula of C7H4O2S2 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Thieno[2,3-b]thiophene-2-carboxylic acid, have been studied extensively for their potential as biologically active compounds . They are used by medicinal chemists to develop advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives, including Thieno[2,3-b]thiophene-2-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that deal with metal objects or structures that are at risk of corrosion.

Organic Semiconductors

Thiophene-mediated molecules, including Thieno[2,3-b]thiophene-2-carboxylic acid, play a significant role in the development of organic semiconductors . These semiconductors are used in various electronic devices, improving their efficiency and performance.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel, and Thieno[2,3-b]thiophene-2-carboxylic acid can enhance their performance.

Organic Light-Emitting Diodes (OLEDs)

Thieno[2,3-b]thiophene-2-carboxylic acid is also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital display screens, such as those found in televisions, computer monitors, and smartphones.

Ion Optical Chemosensors

Heterocyclic aldehydes based on the Thieno[2,3-b]thiophene core, including Thieno[2,3-b]thiophene-2-carboxylic acid, have been studied for their potential use as ion optical chemosensors . These chemosensors can detect and quantify ions and molecules with environmental and medicinal relevance.

Organic Electronic Devices

Compounds based on Thieno[2,3-b]thiophene-2-carboxylic acid have limited solubility in common organic solvents, making them promising candidates for organic electronic devices prepared by vapor evaporation .

Solar Cells

Thieno[2,3-b]thiophene-2-carboxylic acid has been used in the construction of low bandgap polymer acceptor for high-performance all-polymer solar cells . This contributes to the development of more efficient and sustainable energy sources.

Safety and Hazards

The safety information for Thieno[2,3-b]thiophene-2-carboxylic acid indicates that it is dangerous. It can cause eye damage. Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The cross-conjugation path resulting from the thieno[2,3-b]thiophene substructure in the i4TA framework plays a pivotal role in reducing λ, meaning that the incorporation of the thieno[2,3-b]thiophene substructure is a potential strategy to reduce λ .

properties

IUPAC Name

thieno[2,3-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHSGSLIUHNKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372321
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]thiophene-2-carboxylic acid

CAS RN

14756-75-3
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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